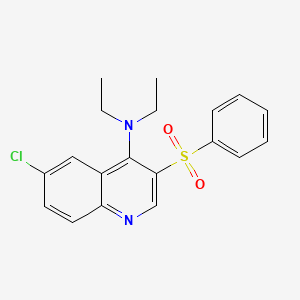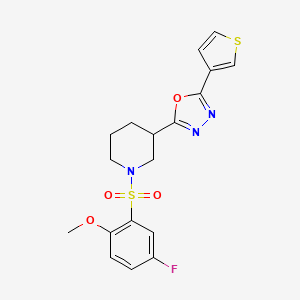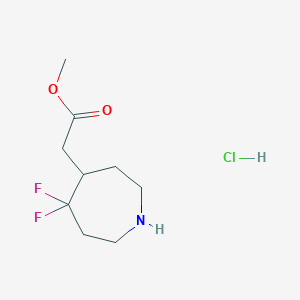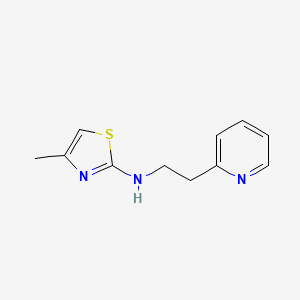
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. This particular compound has a benzenesulfonyl group attached at the 3-position, a chlorine atom at the 6-position, and a diethylamine group at the 4-position .
Chemical Reactions Analysis
Benzenesulfonyl chloride, a component of this compound, is known to be reactive, particularly with compounds containing N-H and O-H bonds . It’s used to prepare sulfonamides and sulfonate esters by reacting with amines and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of its structural components. For example, benzenesulfonyl chloride is a colorless viscous oil that reacts with water .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Fluorescent probes play a crucial role in drug discovery. The development of new techniques and the need for fluorescent tags applicable in subcellular localization studies have led to increased interest in fluorophores3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine can serve as a fluorescent probe for tracking cellular processes, studying protein interactions, and identifying potential drug candidates .
Cell Imaging and Subcellular Localization
Fluorescent probes enable researchers to visualize cellular structures and processes. By labeling specific biomolecules with fluorophores, scientists can track their movement within cells. The unique properties of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine make it suitable for subcellular imaging, allowing precise localization of target molecules .
Environmental Analysis
Fluorescent probes are valuable tools for environmental monitoring. Researchers use them to detect pollutants, monitor water quality, and study environmental processes. The sensitivity and versatility of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine make it a candidate for environmental fluorescence assays .
Biological Sensing and Monitoring
Fluorescent probes can detect specific biological events, such as enzyme activity, pH changes, or ion concentrations3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine may find applications in biosensors, where its fluorescence changes in response to specific analytes or conditions .
Biochemical Assays and High-Throughput Screening
Fluorescent probes are widely used in biochemical assays and high-throughput screening. Researchers can use them to measure enzymatic activity, protein-protein interactions, and receptor binding. The tunable properties of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine allow customization for specific assay requirements .
Biomedical Imaging and Diagnostic Tools
In vivo imaging and diagnostic applications benefit from fluorescent probes. 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine could be explored for non-invasive imaging of tissues, tumors, or specific disease markers. Its fluorescence properties make it a potential candidate for diagnostic tools .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHXIBFUJGKKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)


![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)




![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)
